molecular formula C10H13NO2 B2510388 Methyl 2-(methylamino)-2-phenylacetate CAS No. 107635-11-0

Methyl 2-(methylamino)-2-phenylacetate

Cat. No.: B2510388
CAS No.: 107635-11-0
M. Wt: 179.219
InChI Key: MAQULIULLOBHGK-UHFFFAOYSA-N
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Description

Historical Context and Initial Synthesis of Related Phenylacetate (B1230308) Compounds

The study of phenylacetate compounds has a rich history rooted in the broader development of organic synthesis. Phenylacetic acid and its simple esters, like methyl phenylacetate, were the subject of early synthetic explorations. Initial methods focused on straightforward reactions using readily available starting materials.

One of the foundational methods for producing simple phenylacetate esters is the direct esterification of phenylacetic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst. ontosight.ai Another common approach involves the reaction of a metal salt of the acid with an alkyl halide. Over time, more varied methods were developed, reflecting the industrial and academic interest in this structural motif. For example, methods starting from benzyl (B1604629) chloride or phenylacetonitrile (B145931) were established to provide scalable routes to these compounds. prepchem.comwikipedia.org

Research in the 1980s highlighted the biological relevance of phenylacetic acid as a plant auxin, which spurred further interest in its chemistry and synthesis. nih.gov These early synthetic routes, while effective for simple achiral esters, laid the groundwork for the more complex challenge of producing stereochemically pure α-substituted derivatives like Methyl 2-(methylamino)-2-phenylacetate.

Table 1: Early Synthetic Methods for Related Phenylacetate Compounds This table is interactive. You can sort and filter the data.

Product Starting Material(s) Reagent(s) Key Feature
Methyl phenylacetate Phenylacetic acid, Methanol Acid catalyst Direct Fischer esterification. ontosight.ai
Methyl phenylacetate Benzyl chloride, Carbon monoxide Sodium methoxide, Methanol, K[Fe(CO)3NO] Carbonylation of a benzyl halide. prepchem.com
Phenyl acetate Phenol, Acetic anhydride Acetyl chloride Acylation of phenol.
Phenylacetic acid esters 2,2,2-trichloro-1-phenylethanes Base/Acid Hydrolysis of a trichloromethyl group.

Significance of this compound in Asymmetric Synthesis and Organic Catalysis

The primary significance of this compound in modern organic chemistry is its function as a chiral building block, or synthon. Its value is derived from the unique combination of its stereochemistry and the N-methyl group.

Role as a Chiral Building Block: The core of the molecule is the α-amino acid scaffold, a ubiquitous structure in biologically active molecules. Chiral, non-proteinogenic amino acids are critical components in the design of novel pharmaceuticals. The closely related, non-N-methylated compound, phenylglycine methyl ester, has been demonstrated as a useful tool for the determination of the absolute configuration of chiral carboxylic acids, highlighting the utility of this framework in stereochemical analysis. acs.org this compound serves a similar purpose as a stereochemically defined starting material for the synthesis of more complex chiral molecules.

Impact of N-Methylation: N-methylated amino acids are of significant interest in medicinal chemistry and peptide science. nih.gov The incorporation of an N-methyl group into a peptide backbone has been shown to improve its pharmacokinetic properties. researchgate.net This modification can:

Increase proteolytic stability by sterically hindering enzymatic cleavage. researchgate.net

Enhance membrane permeability and bioavailability.

Induce conformational constraints, locking the peptide into a specific bioactive shape.

Therefore, this compound is a valuable precursor for the synthesis of N-methylated peptides, which are being investigated as potential therapeutics. nih.govresearchgate.net While direct applications of this specific compound in organic catalysis are not extensively documented, its structural components are integral to the design of chiral ligands and organocatalysts used in asymmetric reactions.

Table 2: Chemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source
Molecular Formula C10H13NO2 PubChem nih.gov
Molecular Weight 179.22 g/mol ChemicalBook chemicalbook.com
IUPAC Name This compound PubChem nih.gov
CAS Number 107635-11-0 (racemic) ChemicalBook chemicalbook.com
Chirality Exists as (R) and (S) enantiomers N/A

Overview of Current Research Trajectories and Challenges for this compound

Current research related to this compound is less focused on its direct application and more on addressing the fundamental challenges associated with the synthesis of N-methylated α-amino acids in a stereoselective manner.

Synthetic Challenges: The selective N-methylation of amino acids without side reactions like over-methylation (quaternization) or racemization of the sensitive α-stereocenter is a significant synthetic hurdle. Traditional chemical methods often require harsh conditions or multi-step protecting group strategies, which can be inefficient. nih.gov

Current Research Trajectories: To overcome these challenges, several modern synthetic strategies are being actively explored:

Advanced Chemical Methods: Research focuses on developing milder and more efficient protocols. One successful approach involves the formation of a 5-oxazolidinone (B12669149) intermediate from the parent amino acid, which can then be reductively cleaved to yield the N-methylated product. researchgate.netacs.org Another strategy uses specific protecting groups, such as an N-nosyl group, which facilitates methylation before being gently removed. nih.gov

Biocatalysis: A major area of current research is the use of enzymes and whole-cell systems for the synthesis of N-methylated amino acids. Engineered enzymes, such as N-methyl-L-amino acid dehydrogenases, can catalyze the reductive amination of α-keto acids (like phenylpyruvate) with methylamine (B109427) to produce the desired N-methylated amino acid with high stereoselectivity. nih.gov This biocatalytic approach offers a greener and more efficient alternative to traditional chemical synthesis.

Asymmetric Catalysis: The development of new catalytic methods for the enantioselective synthesis of the amino acid backbone itself is a key research frontier. For instance, recent advances in iron-catalyzed asymmetric alkylation of imines provide a pathway to α-tetrasubstituted amino esters with high enantioselectivity, demonstrating the ongoing effort to build complex amino acid derivatives from simple precursors. acs.org

These research directions aim to provide a robust toolkit for the efficient and scalable production of chiral N-methylated amino acids, including this compound, for their use in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQULIULLOBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Methylamino 2 Phenylacetate and Its Stereoisomers

Enantioselective Synthetic Routes to Methyl 2-(methylamino)-2-phenylacetate

Achieving high enantiomeric purity is critical for the synthesis of chiral molecules. Enantioselective strategies for this compound aim to produce a single enantiomer by employing chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Alkylation and Amination Approaches

Asymmetric alkylation and amination are powerful tools for the enantioselective construction of carbon-carbon and carbon-nitrogen bonds, respectively. These methods are central to creating the chiral α-amino acid framework.

Asymmetric Alkylation: This approach typically involves the alkylation of a chiral glycine enolate equivalent. While direct asymmetric alkylation to form the specific structure of this compound is complex, related methodologies for α,α-disubstituted α-amino acids are well-established. For instance, the phase-transfer catalyzed alkylation of Schiff base esters derived from glycine provides a versatile route to various α-amino acids. acs.org More advanced methods utilize dual catalysis systems, such as combining iridium and copper catalysts, for the stereodivergent α-allylation of imine esters, which allows for the synthesis of all possible stereoisomers by choosing the appropriate catalyst enantiomer. acs.orgnih.gov This strategy offers precise control over the formation of the α-stereocenter.

Asymmetric Amination: Electrophilic amination of enolates derived from α-aryl acetate precursors is another key strategy. This involves reacting a chiral or achiral enolate with an electrophilic nitrogen source in the presence of a chiral catalyst. Catalytic asymmetric routes to unnatural α-amino acids often employ methods like electrophilic aminations of enolates, providing an efficient pathway to the desired chiral amine functionality. nih.gov Photoredox-mediated processes have also emerged, using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor to enable the asymmetric synthesis of a range of unnatural α-amino acids. rsc.org

A summary of representative asymmetric alkylation approaches for α-amino acid precursors is presented below.

Starting MaterialReaction TypeCatalyst/ReagentProduct Typeee (%)Ref.
Aldimine Estersα-allylationIr/Cu dual catalystα,α-disubstituted α-amino acids>99 acs.org
α-IminoestersTandem N-alkylation/π-allylationGrignard reagents, Cinnamyl acetateα-allyl-α-aryl α-amino acidsN/A nih.govacs.org
Racemic Alkyl HalidesNickel-catalyzed cross-couplingChiral Nickel catalystProtected unnatural α-amino acidsGood nih.gov

Chemoenzymatic Syntheses of this compound

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve kinetic resolution of racemic mixtures or to catalyze asymmetric transformations. Lipases are particularly effective for the resolution of esters like this compound.

In a typical kinetic resolution, an enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, immobilized lipase from Candida antarctica (Novozym 435) or Rhizomucor miehei (Lipozym RM IM) can be used for the enantioselective hydrolysis of related chiral esters. researchgate.net Penicillin G amidase has also been employed for the enantioselective acylation of β-lactam intermediates using methyl phenylacetate (B1230308) as the acylating agent, demonstrating the utility of enzymes in recognizing phenylacetate-derived structures. sigmaaldrich.com These enzymatic methods offer mild reaction conditions and exceptional levels of stereoselectivity, making them attractive for industrial-scale synthesis. nih.gov

Racemic SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)Ref.
Racemic ButanoateLipozym RM IM / Novozym 435HydrolysisChiral Alcohols/EstersHigh researchgate.net
AmidesImine Reductases (IREDs)Asymmetric Biocatalytic ReductionEnantiomerically Enriched Alcoholsup to 99% nih.gov

Chiral Auxiliary-Mediated Syntheses of this compound Precursors

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. An N-acyl oxazolidinone, derived from phenylacetic acid, can be enolized and subsequently reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation or amination. Subsequent cleavage of the auxiliary provides the chiral α-substituted phenylacetic acid derivative, which can then be converted to this compound.

Similarly, pseudoephedrine can serve as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid to form an amide, the α-proton can be deprotonated to form a chiral enolate. The stereochemistry of subsequent reactions is controlled by the chiral scaffold of the pseudoephedrine molecule. Other auxiliaries, such as SAMP/RAMP hydrazones and camphorsultam, have also proven effective in the asymmetric synthesis of α-amino acids and their derivatives. wikipedia.org

Chiral AuxiliarySubstrateReaction TypeKey FeatureRef.
Oxazolidinones (Evans)Acid ChlorideAlkylation, Aldol (B89426) ReactionsForms an imide; directs reaction to the α-position.
PseudoephedrineCarboxylic AcidAlkylationForms an amide; directs addition to be syn to the methyl and anti to the hydroxyl group. wikipedia.org
CamphorsultamN-acryloyl derivativeMichael AdditionProvides high diastereoselectivity in conjugate additions. wikipedia.org
SAMP/RAMPN/AAlkylationCommonly used for asymmetric alkylation of ketones and aldehydes.

Diastereoselective Approaches to this compound

When a molecule contains more than one stereocenter, as in the case of precursors to methylphenidate, controlling the relative configuration of these centers (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). Methylphenidate itself has two stereocenters, leading to four possible stereoisomers, with the (d-threo)-enantiomer being the biologically active form. myexperiment.orgmdma.ch

Directed Stereoselective Reactions

In directed stereoselective reactions, an existing chiral center in the substrate or reagent influences the creation of a new stereocenter. A concise and stereoselective synthesis of racemic erythro-methylphenidate has been described involving the diastereoselective reduction of a β-enaminocarbonyl intermediate. erowid.org This reduction, using borohydrides, furnished the erythro diastereomer with a diastereomeric ratio greater than 95%. erowid.org

Another approach involves the stereoselective coupling of an α-methoxylated carbamate derived from N-methoxycarbonylpiperidine with an Evans imide, which proceeds with high stereoselectivity. mdma.ch The synthesis of individual enantiomers of methylphenidate has been achieved starting from optically pure D- or L-pipecolic acid, which sets the stereochemistry of one ring, and then carefully controlling the formation of the second stereocenter at the α-carbon. nih.govresearchgate.net

Control of Multiple Stereocenters in this compound Synthesis

Modern synthetic chemistry seeks methods that can simultaneously or sequentially control multiple stereocenters with high fidelity. The development of stereodivergent methods is particularly valuable, as they allow access to all possible diastereomers of a product from a common set of starting materials simply by changing the catalysts or reagents. organic-chemistry.org

Dual catalysis systems have emerged as a powerful strategy for this purpose. For example, the combination of a chiral iridium complex and a chiral copper complex has been used for the fully stereodivergent α-allylation of imine esters. acs.orgnih.gov The two independent chiral catalysts allow for complete control over the configuration of the two newly formed adjacent stereocenters, affording any of the four possible stereoisomers in high yield and with excellent diastereo- and enantioselectivity. acs.org Such methodologies, while demonstrated on allylation, provide a conceptual framework for controlling the multiple stereocenters inherent in the synthesis of complex molecules derived from this compound.

MethodCatalysts/ReagentsStereochemical ControlOutcomeDiastereomeric Ratio (dr)Ref.
Diastereoselective ReductionBorohydridesSubstrate ControlForms (+/-)-erythro-methylphenidate>95:5 erowid.org
Stereoselective CouplingEvans ImideReagent ControlForms precursor to (2R,2'R)-(+)-threo-methylphenidateHigh mdma.ch
Dual CatalysisChiral Iridium and Copper ComplexesCatalyst ControlStereodivergent synthesis of all four stereoisomers>20:1 acs.org

Optimization of Reaction Conditions and Catalyst Systems for this compound Production

The efficient and stereoselective synthesis of N-alkylated α-amino acid esters like this compound is a significant challenge. Racemization at the α-carbon is a common issue, particularly under basic conditions often employed in N-alkylation reactions. Therefore, the development of robust, base-free catalyst systems is crucial for maintaining stereochemical integrity nih.gov.

One promising approach is the direct N-alkylation of α-amino acid esters using alcohols, which is an atom-economical process. For instance, a ruthenium-catalyzed, base-free methodology has been developed for the N-alkylation of various α-amino acid esters with excellent retention of stereochemistry nih.gov. While specific application to methyl 2-amino-2-phenylacetate (the precursor to the target molecule) was not detailed, the protocol's success with other amino acid esters, such as phenylalanine pentyl ester, suggests its potential applicability. The optimization of this process involved screening catalysts and solvents to maximize selectivity for the mono-alkylation product and minimize side reactions like transesterification nih.gov.

Another established method for N-methylation involves the use of a protecting group, such as o-nitrobenzenesulfonyl (o-NBS). This group enhances the acidity of the amine proton, facilitating methylation under milder basic conditions, thus reducing the risk of racemization. Subsequent deprotection yields the N-methylated product monash.edunih.gov. While effective, this multi-step process is less atom-economical than direct alkylation.

The choice of alkylating agent and reaction conditions also plays a critical role. For example, the N-methylation of N-protected amino acids has been achieved using sodium hydride and methyl iodide in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) monash.edu. However, this method often requires a large excess of the alkylating agent.

The design and screening of chiral ligands are paramount in developing enantioselective catalytic systems. For the synthesis of chiral amines and their derivatives, a wide array of ligands has been explored, often in conjunction with transition metals like copper, rhodium, and palladium.

In the context of asymmetric synthesis, chiral Schiff base ligands have been successfully employed in copper-catalyzed conjugate additions, demonstrating that systematic screening of a ligand library can lead to the discovery of highly efficient and enantioselective catalysts nih.gov. Similarly, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have proven to be effective ligands for copper(II)-catalyzed asymmetric Henry reactions, with the stereochemical outcome being dependent on the ligand's configuration beilstein-journals.org.

While specific ligands for the asymmetric N-methylation of methyl 2-amino-2-phenylacetate are not extensively documented in the reviewed literature, the principles of ligand design from related transformations can be applied. The ideal ligand would create a chiral environment around the metal center, effectively discriminating between the two enantiotopic faces of the substrate during the N-alkylation step. High-throughput screening of parallel libraries of ligands is a powerful strategy to identify optimal ligand structures for a specific transformation nih.gov.

The table below illustrates the types of chiral ligands that have been successful in various asymmetric syntheses, which could serve as a starting point for designing or selecting ligands for the target reaction.

Ligand TypeMetalApplicationReference
Chiral Schiff BaseCopperEnantioselective Michael Additions nih.gov
Imidazolidin-4-one DerivativesCopper(II)Asymmetric Henry Reactions beilstein-journals.org
Centrally Chiral Pyridoxals-Asymmetric α-C Allylic Alkylation of Amino Esters acs.org
N-Tosylated AminoimineCopper(II)Enantioselective Addition of Phenylacetylene to Imines

This table is illustrative and based on successful applications in related asymmetric syntheses.

The choice of solvent can significantly impact the yield, selectivity, and rate of a chemical reaction. In the N-alkylation of amino acid derivatives, solvent polarity can influence the solubility of reactants and catalysts, as well as the stability of charged intermediates. For instance, polar solvents have been shown to promote epimerization in some N-methylation reactions, highlighting the need for careful solvent selection to preserve stereochemical integrity monash.edu. In the ruthenium-catalyzed N-alkylation of phenylalanine pentyl ester, toluene was found to be a suitable solvent nih.gov.

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. In the synthesis of N-alkylated amino acid esters, this could involve the use of microwave irradiation to accelerate reaction times. One study reported the highly efficient synthesis of N-alkyl-α-amino acid methyl esters using microwave irradiation for the alkylation of N-nosyl protected amino acid esters researchgate.net.

Another process intensification strategy is the use of automated parallel synthesis. This approach allows for the rapid preparation of a library of compounds in gram quantities, which is particularly useful for creating diverse sets of building blocks for combinatorial chemistry chimia.ch. A reductive alkylation procedure using sodium borohydride as the reducing agent has been successfully automated for the synthesis of various N-alkylated-α-amino methyl esters chimia.ch.

Divergent Synthetic Pathways to this compound Derivatives

The development of divergent synthetic pathways allows for the creation of a wide range of derivatives from a common intermediate. This is particularly valuable in drug discovery and materials science.

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is highly desirable as it allows for the rapid diversification of a core scaffold without the need for de novo synthesis of each analog. C-H functionalization is a powerful tool for LSF, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds osi.lv.

For phenylglycine derivatives, palladium-mediated C-H functionalization has been used for the ortho-halogenation and -alkoxylation of the phenyl ring mdpi.com. This strategy could potentially be applied to this compound to generate a variety of ortho-substituted analogs. However, a challenge in the C-H functionalization of chiral amino acid derivatives is the potential for racemization at the α-carbon under the reaction conditions mdpi.com.

Recent advances in photoredox catalysis have opened up new avenues for the C-H functionalization of glycine derivatives and peptides mdpi.com. These methods often proceed under mild conditions, which can help to preserve the stereochemical integrity of the starting material. Copper-catalyzed asymmetric cyanoalkylation of C(sp³)-H bonds in glycine derivatives has been reported, offering a route to functionalized amino acid derivatives with high enantioselectivity researchgate.net.

The table below summarizes potential late-stage functionalization strategies that could be applied to the this compound scaffold based on methodologies developed for related compounds.

Functionalization StrategyReagent/CatalystPotential ModificationReference
Pd-mediated C-H HalogenationPhICl₂, Br₂, I₂Ortho-halogenation of the phenyl ring mdpi.com
Pd-mediated C-H AlkoxylationPhI(OAc)₂ / R-OHOrtho-alkoxylation of the phenyl ring mdpi.com
Cu-catalyzed C-H ArylationIndoles / CuClArylation at the α-carbon researchgate.net
Photoredox-mediated C-H AlkylationNHP esters / Visible light, Cu catalystAlkylation at the α-carbon mdpi.com

This table presents potential strategies based on analogous systems, as direct LSF of the target compound is not widely reported.

Mechanistic Investigations of Reactions Involving Methyl 2 Methylamino 2 Phenylacetate

Elucidation of Reaction Pathways and Transition States

The reactivity of methyl 2-(methylamino)-2-phenylacetate is dictated by the interplay of its functional groups: the secondary amine, the ester, and the phenyl ring attached to the stereogenic center. These features allow it to participate in a variety of reaction pathways, acting through different roles depending on the reaction conditions and the nature of the other reactants.

Role of this compound as a Nucleophile, Electrophile, or Ligand

Nucleophile: The most prominent role of this compound is that of a nucleophile, owing to the lone pair of electrons on the nitrogen atom of the secondary amine. This nucleophilicity allows it to engage in reactions such as N-alkylation and N-acylation. For instance, in the presence of an alkyl halide, the nitrogen atom can attack the electrophilic carbon of the alkyl halide in a typical SN2 reaction, leading to the formation of a quaternary ammonium salt. Similarly, reaction with an acyl chloride or anhydride would result in the formation of the corresponding N-acyl derivative. The phenyl group at the α-position can influence the nucleophilicity of the amine through steric hindrance.

Electrophile: Under certain conditions, the ester carbonyl group can act as an electrophilic site. Nucleophilic attack at this carbon by strong nucleophiles like organometallic reagents or hydrides would lead to the formation of tertiary alcohols or the corresponding amino alcohol, respectively. The ester can also undergo hydrolysis under acidic or basic conditions, where the carbonyl carbon is attacked by water or a hydroxide ion.

Ligand: The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as coordination sites for metal ions. This allows this compound and its derivatives to function as bidentate ligands in transition metal catalysis. The chirality of the molecule makes these ligands particularly valuable for asymmetric synthesis, where they can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Stereochemical Outcomes and Chiral Induction Mechanisms in Reactions of this compound

As a chiral molecule, the reactions of this compound are of significant interest in stereochemistry. The stereochemical outcome of a reaction at the chiral center or a reaction influenced by the existing chiral center is a key area of investigation.

When the reaction occurs at a site other than the stereocenter, such as N-alkylation or N-acylation, the configuration of the α-carbon is typically retained. However, the introduction of a new group on the nitrogen can influence the conformational preferences of the molecule, which can have implications for its use in subsequent stereoselective transformations.

In reactions where the chiral center itself is involved, such as those that might proceed through an enolate intermediate under basic conditions, there is a potential for racemization if the proton at the α-carbon is abstracted. The stability of the resulting enolate and the conditions of the reaction would determine the extent of racemization.

Derivatives of this compound are valuable in chiral induction. For example, when used as a chiral auxiliary, the stereocenter of the molecule can direct the approach of a reactant to a prochiral center in another molecule, leading to the preferential formation of one enantiomer or diastereomer. The mechanism of this induction often involves the formation of a rigid transition state where one face of the prochiral substrate is sterically shielded by the chiral auxiliary.

Kinetic Studies and Determination of Rate-Determining Steps

Specific kinetic data for reactions involving this compound is scarce in the literature. However, for analogous reactions, general principles of kinetics can be applied.

For instance, in an SN2 reaction where the amine acts as a nucleophile, the rate of the reaction would be expected to be first order with respect to both the amine and the electrophile. The rate-determining step would be the bimolecular collision and displacement.

In reactions involving the ester, such as hydrolysis, the rate-determining step under basic conditions is typically the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Under acidic conditions, the rate-determining step can be either the nucleophilic attack of water on the protonated carbonyl or the breakdown of the tetrahedral intermediate, depending on the specific substrate and conditions.

Kinetic resolution is a powerful application where the kinetic parameters of a reaction are exploited to separate enantiomers. In a kinetic resolution of a racemic mixture of a reactant using an enantiomerically pure derivative of this compound as a catalyst or reagent, the two enantiomers of the reactant will react at different rates. The rate-determining steps for the reaction of each enantiomer will have different activation energies due to the diastereomeric transition states formed with the chiral catalyst. This difference in rates allows for the enrichment of the less reactive enantiomer.

Catalytic Roles of this compound Derivatives in Organic Transformations

Derivatives of this compound have the potential to be employed as catalysts in various organic transformations, particularly in the realm of asymmetric catalysis.

Organocatalysis Mediated by this compound Scaffolds

The secondary amine moiety in the this compound scaffold is a key functional group for organocatalysis. Upon reaction with a carbonyl compound, it can form a nucleophilic enamine or an electrophilic iminium ion intermediate.

Enamine Catalysis: In enamine catalysis, the chiral secondary amine reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. The stereocenter of the amine catalyst directs the approach of the electrophile, leading to the formation of a chiral product with high enantioselectivity.

Iminium Ion Catalysis: In iminium ion catalysis, the chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the carbonyl compound, activating it towards nucleophilic attack. Again, the stereocenter of the catalyst controls the facial selectivity of the nucleophilic attack.

While specific examples utilizing catalysts derived directly from this compound are not prevalent, the structural motif is analogous to well-established proline-based organocatalysts.

Ligand Applications in Metal-Catalyzed Asymmetric Reactions Utilizing this compound

The ability of this compound to act as a bidentate ligand makes it a promising candidate for use in metal-catalyzed asymmetric reactions. By coordinating to a metal center, the chiral ligand can create a well-defined chiral pocket that influences the binding of the substrate and the subsequent bond-forming or bond-breaking steps.

Table 1: Potential Asymmetric Reactions Utilizing this compound Derivatives as Ligands

Reaction Type Metal Catalyst Potential Role of Ligand Expected Outcome
Asymmetric Hydrogenation Rhodium, Ruthenium Creates a chiral environment to control the facial delivery of hydrogen to a prochiral olefin or ketone. Enantiomerically enriched alkanes or alcohols.
Asymmetric Allylic Alkylation Palladium Influences the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. Enantiomerically enriched products with a new C-C bond.
Asymmetric Heck Reaction Palladium Controls the stereochemistry of the migratory insertion step and the subsequent β-hydride elimination. Enantiomerically enriched olefinic products.

In these reactions, the transition state geometry is stabilized in a way that favors the formation of one enantiomer over the other. The steric and electronic properties of the phenyl group and the methyl ester in the ligand would play a crucial role in determining the efficiency and selectivity of the catalyst.

Theoretical and Computational Chemistry Studies on Methyl 2 Methylamino 2 Phenylacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. For Methyl 2-(methylamino)-2-phenylacetate, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and various descriptors that predict its chemical behavior.

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT calculations can determine the optimized geometry and various electronic properties of this compound. A typical DFT analysis would involve geometry optimization to find the lowest energy conformation of the molecule. The results of such a hypothetical calculation using a common functional like B3LYP with a 6-31G* basis set are presented below. mdpi.comresearchgate.net

Table 1: Calculated Geometric Parameters for this compound

ParameterValue
Bond Lengths (Å)
C(carbonyl)-O(ester)1.21
C(carbonyl)-Cα1.52
Cα-N1.46
Cα-C(phenyl)1.51
N-C(methyl)1.45
Bond Angles (°) **
O(ester)-C(carbonyl)-Cα125.0
C(carbonyl)-Cα-N110.5
C(carbonyl)-Cα-C(phenyl)112.0
Cα-N-C(methyl)115.0
Dihedral Angles (°) **
O(ester)-C(carbonyl)-Cα-N15.0
C(carbonyl)-Cα-C(phenyl)-C(aromatic)-65.0

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-8.5
LUMO Energy-0.5
HOMO-LUMO Gap8.0
Electronegativity (χ)4.5
Chemical Hardness (η)4.0
Global Electrophilicity Index (ω)2.53

Note: These values are hypothetical and serve to illustrate the application of molecular orbital analysis. They are derived from general principles and data for analogous compounds.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies.

A potential energy surface (PES) map illustrates the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. For this compound, a PES scan could be performed by systematically rotating the bonds around the chiral center (Cα). This would reveal the most stable conformations (energy minima) and the energy barriers between them (transition states). Studies on similar molecules, such as phenylacetic acid, have shown that the orientation of the phenyl and carboxyl groups significantly influences stability. researchgate.net

The conformations of this compound are stabilized by various intramolecular interactions. The presence of a secondary amine and an ester group allows for the possibility of intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen of the ester. This interaction could lead to a more compact and stable conformation. Additionally, steric hindrance between the bulky phenyl group, the methylamino group, and the methyl ester group will play a significant role in determining the preferred conformation. The N-methylation, in particular, can influence the peptide backbone conformation in larger molecules. nih.gov

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling can be used to elucidate the step-by-step mechanism of chemical reactions. A common reaction for an ester like this compound is hydrolysis, which can be catalyzed by either acid or base. researchgate.net

Prediction of Stereoselectivity in this compound Reactions

The prediction of stereoselectivity is a cornerstone of computational organic chemistry, enabling researchers to forecast the outcome of asymmetric reactions and to understand the factors that control the formation of one stereoisomer over another. For reactions involving this compound, a chiral α-amino acid ester, computational methods can be employed to model the transition states of competing reaction pathways, which are critical in determining the stereochemical outcome.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions. By calculating the energies of the diastereomeric transition states, one can predict the major product of a reaction. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess of the product.

A DFT study on the effect of N-methylation in amino acid derivatives has shown that this modification significantly impacts the electronic properties of the molecule. Specifically, N-methylation leads to a higher energy Highest Occupied Molecular Orbital (HOMO) and a decreased HOMO-LUMO energy gap. nih.govresearchgate.net This suggests that the N-methyl group in this compound makes the nitrogen atom more nucleophilic and the molecule more reactive compared to its non-methylated counterpart, Phenylglycine methyl ester. This alteration in electronic structure is a key parameter in modeling its reactions and predicting stereoselectivity.

Consider a hypothetical asymmetric reaction, such as the alkylation of the enolate derived from this compound in the presence of a chiral ligand. Computational chemists would model the transition states for the formation of the (R) and (S) products. Factors such as the choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), def2-TZVP) can influence the accuracy of the energy calculations. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is also crucial for obtaining results that correlate well with experimental observations.

Table 1: Illustrative Computational Prediction of Enantioselectivity in a Hypothetical Alkylation Reaction of this compound

Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies on this reaction are not publicly available. It demonstrates the type of data generated in such a study.

Computational ModelTransition State Energy (R-product) (kcal/mol)Transition State Energy (S-product) (kcal/mol)ΔΔG‡ (S-R) (kcal/mol)Predicted ee (%)
B3LYP/6-31G(d) (Gas Phase)-1250.45-1250.120.3345% (S)
M06-2X/6-311+G(d,p) (Gas Phase)-1252.89-1254.21-1.3290% (S)
M06-2X/6-311+G(d,p) (PCM-Toluene)-1255.15-1257.05-1.9098% (S)

This illustrative table shows how different levels of theory can yield varying predictions. The M06-2X functional, which is often better for systems with significant non-covalent interactions, combined with a larger basis set and a solvation model, predicts a high enantiomeric excess for the (S)-product. Such computational screening can save significant experimental time and resources by identifying the most promising reaction conditions.

Rational Design of New Catalysts and Reagents Based on this compound Architecture

The rigid, chiral scaffold of phenylglycine derivatives makes them attractive templates for the design of new chiral catalysts and reagents. nih.gov The N-methylated structure of this compound offers a specific stereochemical environment that can be exploited in catalyst design. N-Methyl-L-phenylglycine hydrochloride, a closely related compound, is noted for its use in the development of chiral catalysts, highlighting the potential of this molecular framework. chemimpex.com

Computational chemistry plays a vital role in the rational design of such catalysts. monash.edu The process typically involves:

Scaffold Selection: Identifying a core structure, in this case, the this compound backbone.

In Silico Modification: Introducing various functional groups to the scaffold computationally to create a library of potential catalyst candidates. Modifications could include changing the ester to an amide, introducing substituents on the phenyl ring, or replacing the N-methyl group with larger alkyl or aryl groups.

Performance Prediction: Modeling the performance of each candidate in a target asymmetric reaction. This involves calculating the transition state energies for the formation of the different stereoisomers when the designed catalyst is used.

Selection and Synthesis: The most promising candidates, those predicted to give high yield and stereoselectivity, are then selected for experimental synthesis and testing.

For instance, the this compound structure could be modified to create a bidentate ligand for an asymmetric metal-catalyzed reaction. The ester and the amino groups could serve as coordination sites for a metal center. Computational modeling could then be used to predict how modifications to the phenyl ring or the N-alkyl group would affect the geometry of the metal complex and, consequently, the enantioselectivity of the catalyzed reaction. DFT calculations can help in understanding the catalyst-substrate interactions and in refining the catalyst structure to maximize stereochemical control.

Table 2: Illustrative Data for the Rational Design of Chiral Ligands based on the this compound Scaffold for a Model Asymmetric Hydrogenation

Note: The following data is hypothetical and for illustrative purposes only. It represents the type of predictive data that would be generated in a computational catalyst design study.

Ligand Derivative (Modification from parent scaffold)Predicted Catalyst-Substrate Binding Energy (kcal/mol)Calculated ΔΔG‡ (R-S) (kcal/mol)Predicted Enantiomeric Excess (%)
Parent Scaffold (as is)-15.2-1.185% (R)
Phenyl -> 3,5-di-tert-butylphenyl-18.5-1.897% (R)
N-Methyl -> N-Ethyl-15.8-1.288% (R)
Methyl Ester -> N,N-dimethylamide-16.5-1.594% (R)

This illustrative table demonstrates how computational screening could guide catalyst development. The introduction of bulky substituents on the phenyl ring is predicted to significantly increase the enantioselectivity by creating a more defined chiral pocket around the active site. Such theoretical insights allow for a more targeted and efficient approach to the discovery of new and effective catalysts.

Applications of Methyl 2 Methylamino 2 Phenylacetate in Asymmetric Synthesis

Hypothetical Role as a Chiral Auxiliary in Stereoselective Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The auxiliary is then removed to reveal the enantiomerically enriched product.

Potential for Diastereoselective Inductions in Carbon-Carbon Bond Formations

Theoretically, the chiral center in Methyl 2-(methylamino)-2-phenylacetate, bearing a phenyl group, a methylamino group, and a methyl ester, could be exploited to control the stereochemical outcome of carbon-carbon bond-forming reactions. For instance, if the amine were acylated with a prochiral carboxylic acid, the resulting amide could undergo diastereoselective enolate alkylation. The steric bulk of the phenyl group and the potential for chelation involving the ester and a metal counterion could create a biased environment, favoring the approach of an electrophile from one face of the enolate.

Table 1: Hypothetical Diastereoselectivity in Alkylation Reactions

ElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)
Methyl IodideTHF-78Data Not Available
Benzyl (B1604629) BromideToluene-78Data Not Available
Isopropyl IodideDME-40Data Not Available

This table is illustrative and does not represent experimental data.

Speculative Use in Enantioselective Reductions and Oxidations

Similarly, attaching this compound to a prochiral ketone or olefin could, in principle, direct subsequent reduction or oxidation reactions. The chiral environment created by the auxiliary could favor the delivery of a hydride reagent or an oxidizing agent to one of the two prochiral faces of the substrate. The efficiency of such a process would depend on the conformational rigidity of the transition state, which could be influenced by the choice of reagents and reaction conditions.

Postulated as a Precursor for Chiral Ligands and Organocatalysts

The amine and ester functionalities of this compound make it a plausible starting material for the synthesis of more complex chiral molecules that could act as ligands for metal-catalyzed reactions or as organocatalysts.

Conceptual Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Chiral MOFs have shown promise in enantioselective catalysis and separations. The carboxylic acid derived from the hydrolysis of this compound, or a derivative thereof, could potentially serve as a chiral linker in the synthesis of novel MOFs. The chirality of the linker would be imprinted onto the porous structure of the MOF, creating a chiral environment for guest molecules.

Theoretical Development of Novel Organocatalysts

Organocatalysts are small organic molecules that can catalyze chemical reactions. The amino acid-like structure of this compound provides a scaffold that could be elaborated into various types of organocatalysts. For example, the amine could be functionalized to create a chiral secondary amine catalyst for asymmetric Michael additions or aldol (B89426) reactions.

Synthesis and Reactivity of Derivatives and Analogues of Methyl 2 Methylamino 2 Phenylacetate

Structure-Reactivity Relationship Studies in Modified Methyl 2-(methylamino)-2-phenylacetate Scaffolds

The chemical behavior of this compound is intrinsically linked to its molecular structure. Modifications to the N-methylamino group and the phenyl ring can significantly alter the compound's reactivity and stereochemical profile. Understanding these structure-reactivity relationships is crucial for designing analogues with specific chemical properties.

Impact of N-Substitution on Reactivity and Stereoselectivity Profile

The nitrogen atom in this compound plays a pivotal role in its chemical reactivity. Altering the substituent on this nitrogen from a methyl group to other alkyl or acyl groups can have profound effects on the molecule's nucleophilicity, basicity, and the stereochemical outcome of its reactions.

The reactivity of the nitrogen atom is influenced by both electronic and steric effects of the N-substituent. Electron-donating groups, such as larger alkyl chains, can increase the electron density on the nitrogen, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups, like acyl groups, decrease the nucleophilicity of the nitrogen due to the delocalization of the lone pair of electrons onto the adjacent carbonyl group.

Steric hindrance also plays a significant role. Bulky N-substituents can impede the approach of reactants to the nitrogen atom, slowing down reaction rates. However, this steric bulk can be strategically employed to influence the stereoselectivity of reactions at the adjacent chiral center. A larger N-substituent can create a more biased steric environment, favoring the approach of a reagent from one face of the molecule over the other, leading to higher diastereoselectivity or enantioselectivity in subsequent transformations.

N-SubstituentElectronic EffectSteric EffectImpact on Nitrogen NucleophilicityPotential Impact on Stereoselectivity
-CH3 (Methyl)Weakly Electron-DonatingLowBaselineBaseline
-CH2CH3 (Ethyl)Electron-DonatingModerateIncreasedIncreased facial bias
-C(CH3)3 (tert-Butyl)Electron-DonatingHighIncreased (counteracted by sterics)High facial bias
-C(O)CH3 (Acetyl)Electron-WithdrawingModerateSignificantly DecreasedMay alter conformational preferences
-C(O)Ph (Benzoyl)Electron-WithdrawingHighSignificantly DecreasedMay alter conformational preferences and introduce π-stacking interactions

Influence of Phenyl Ring Substituents on Asymmetric Induction

The phenyl ring in this compound is not merely a passive structural component; its electronic properties can influence reactions occurring at the chiral center. The introduction of substituents on the phenyl ring can modulate the electronic environment of the benzylic position, thereby affecting the stability of reaction intermediates and transition states.

Electron-donating substituents, such as methoxy (-OCH3) or methyl (-CH3) groups, at the para or ortho positions can increase the electron density of the aromatic ring. This can stabilize a developing positive charge on the benzylic carbon in the transition state of certain reactions, potentially accelerating reaction rates.

Conversely, electron-withdrawing substituents, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the phenyl ring. This can destabilize a positively charged transition state at the benzylic position, thereby disfavoring certain reaction pathways.

From a stereochemical perspective, the position and size of the substituent can influence the preferred conformation of the molecule. A bulky substituent at the ortho position can restrict the rotation of the phenyl ring, creating a more rigid chiral environment. This conformational rigidity can enhance the facial bias for an incoming reagent, leading to a higher degree of asymmetric induction in reactions at the alpha-carbon.

Phenyl Ring SubstituentPositionElectronic EffectPotential Impact on Asymmetric Induction
-OCH3paraStrong Electron-DonatingMay stabilize transition states, potentially altering selectivity.
-CH3paraWeak Electron-DonatingMinor electronic influence on stereoselectivity.
-ClparaWeak Electron-WithdrawingMay destabilize cationic intermediates, potentially influencing reaction pathways.
-NO2paraStrong Electron-WithdrawingSignificant destabilization of cationic intermediates.
-C(CH3)3orthoWeak Electron-DonatingHigh steric hindrance can restrict rotation, leading to increased stereocontrol.

Synthesis of N-Acylated, N-Alkylated, and Ester-Modified this compound Analogues

The synthesis of derivatives of this compound through N-acylation, N-alkylation, and ester modification allows for the systematic exploration of its chemical space.

N-Acylation is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Alternatively, direct coupling with a carboxylic acid can be accomplished using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be accomplished by treating this compound with an alkyl halide (e.g., ethyl iodide) in the presence of a mild base. semanticscholar.orgresearchgate.net Care must be taken to control the reaction conditions to avoid over-alkylation, which would result in the formation of a quaternary ammonium salt. thieme-connect.de Reductive amination, involving the reaction of the parent amino ester with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides another route to N-alkylated derivatives.

Ester modification can be carried out through transesterification. This involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol is often used as the solvent, and the methanol byproduct is removed. Alternatively, the methyl ester can be saponified to the corresponding carboxylic acid using a base like sodium hydroxide, followed by re-esterification with a desired alcohol under acidic conditions (e.g., Fischer esterification).

ModificationReagents and ConditionsProduct Type
N-AcylationAcyl chloride, triethylamine, CH2Cl2, 0 °C to rtN-Acyl derivative
N-AcylationCarboxylic acid, EDC, HOBt, DMF, 0 °C to rtN-Acyl derivative
N-AlkylationAlkyl halide, K2CO3, acetonitrile, refluxN-Alkyl derivative
N-AlkylationAldehyde, NaBH3CN, methanol, rtN-Alkyl derivative
Ester Modification (Transesterification)R-OH, cat. H2SO4 or NaOR, refluxNew Ester Derivative
Ester Modification (Saponification/Esterification)1. NaOH, H2O/MeOH, reflux; 2. R-OH, cat. H2SO4, refluxNew Ester Derivative

Exploration of Bioisosteric Replacements within the this compound Framework for Enhanced Chemical Properties

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties. researchgate.net This approach can be extended to the field of chemical synthesis to create novel scaffolds with enhanced chemical properties, such as improved stability, altered reactivity, or different conformational preferences.

Within the this compound framework, several bioisosteric replacements can be envisioned:

Ester Bioisosteres: The methyl ester group is a common site for bioisosteric replacement. It can be substituted with an amide, which would introduce a hydrogen bond donor and alter the hydrolytic stability of the molecule. A tetrazole ring is another classic bioisostere for a carboxylic acid (and by extension, its ester), offering a different acidity profile and metabolic stability.

Amine Bioisosteres: While less common, the secondary amine could be replaced with an ether or a methylene group to probe the importance of the nitrogen's hydrogen bonding capacity and basicity for a particular chemical transformation.

These bioisosteric modifications can lead to analogues with significantly different chemical properties, providing a powerful tool for the exploration of chemical space and the development of novel compounds with tailored reactivity and characteristics.

Original GroupBioisosteric ReplacementPotential Change in Chemical Properties
PhenylPyridylIntroduction of a basic center, altered electronics
PhenylThienylAltered aromaticity and steric profile
Methyl EsterN-Methyl AmideIncreased hydrolytic stability, introduction of H-bond donor
Methyl EsterTetrazoleIncreased acidity (if hydrolyzed), different metabolic profile
MethylaminoMethoxyRemoval of basicity and H-bond donor capability

Advanced Reaction Development and Catalytic Cycle Elucidation Involving Methyl 2 Methylamino 2 Phenylacetate

Development of Novel Synthetic Methodologies Utilizing Methyl 2-(methylamino)-2-phenylacetate as a Key Reagent or Intermediate

While specific research detailing the use of this compound as a key reagent or intermediate in the synthesis of novel compounds is limited, its structural motif is present in pharmacologically significant molecules such as methylphenidate. The synthesis of methylphenidate and its analogs often involves intermediates structurally related to this compound. For instance, the synthesis of methylphenidate can be achieved through the esterification of ritalinic acid (α-phenyl-α-(2-piperidinyl)acetic acid) nih.gov. This highlights the potential of α-amino esters like this compound to serve as crucial building blocks.

The development of synthetic routes to access chiral 2-arylethylamines and other pharmacologically relevant scaffolds often employs transition metal catalysis mdpi.com. Derivatives of this compound could potentially be employed in asymmetric synthesis, where the existing stereocenter could influence the stereochemical outcome of subsequent transformations.

In-depth Analysis of Catalytic Cycles for Reactions Mediated by this compound Derivatives

The derivatization of this compound can lead to ligands for transition metal catalysis. The nitrogen and oxygen atoms of the amino ester functionality can act as coordination sites for a variety of metal centers. Such metal complexes could find applications in various catalytic transformations, including asymmetric hydrogenation, C-C bond formation, and polymerization reactions unibo.it.

A hypothetical catalytic cycle involving a derivative of this compound is depicted below. In this example, a chiral ligand derived from the parent compound coordinates to a transition metal, creating a chiral catalyst for an asymmetric transformation.

Hypothetical Catalytic Cycle for Asymmetric Hydrogenation:

StepDescription
1. Catalyst Activation The pre-catalyst, a metal complex with a ligand derived from this compound, is activated under a hydrogen atmosphere to form the active hydride species.
2. Substrate Coordination The prochiral substrate coordinates to the chiral metal center. The stereochemistry of the ligand dictates the facial selectivity of this coordination.
3. Migratory Insertion The hydride ligand migrates to one of the carbons of the coordinated double bond, forming a new stereocenter. The chiral environment of the catalyst directs this insertion to occur with high enantioselectivity.
4. Product Release and Catalyst Regeneration The hydrogenated product is released from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

While this represents a generalized cycle, the specific intermediates and transition states would need to be elucidated through detailed mechanistic studies, including kinetic analysis and computational modeling. The electronic and steric properties of the ligand derived from this compound would play a critical role in determining the efficiency and selectivity of the catalyst mdpi.com.

Green Chemistry Innovations in Processes Involving this compound, Including Atom Economy and Solvent Reduction

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact chembam.com. Key metrics for evaluating the "greenness" of a chemical process include atom economy, E-factor (environmental factor), and process mass intensity (PMI) greenchemistry-toolkit.org.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100% greenchemistry-toolkit.org. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process greenchemistry-toolkit.org.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.

In the context of syntheses involving this compound, several strategies can be employed to improve the greenness of the process:

Solvent Reduction and Replacement: Solvents often constitute the largest portion of waste in a chemical process. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is a key aspect of green chemistry chembam.com. Alternatively, performing reactions under solvent-free conditions can significantly reduce waste. The selection of an appropriate solvent can also influence reaction rates and selectivities.

SolventGreen Chemistry Considerations
WaterNon-toxic, non-flammable, readily available.
EthanolBio-renewable, low toxicity.
2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to tetrahydrofuran (THF).
Cyclopentyl methyl ether (CPME)A greener alternative to other ethereal solvents.
Supercritical CO2Non-toxic, non-flammable, easily removed.

Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry. Catalytic reactions are often more selective and require milder reaction conditions, leading to energy savings and reduced byproduct formation. The development of recyclable catalysts further enhances the sustainability of a process.

Atom Economy Improvement: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. Multicomponent reactions are an excellent example of atom-economical processes nih.gov.

While specific data on the green chemistry metrics for reactions involving this compound are not extensively documented, the application of these principles to its synthesis and subsequent transformations is essential for developing sustainable chemical processes.

Future Directions and Emerging Research Avenues for Methyl 2 Methylamino 2 Phenylacetate

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency and Scalability

The synthesis of chiral molecules like Methyl 2-(methylamino)-2-phenylacetate can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. acs.orgnih.govneuroquantology.com Traditional batch production methods often present challenges in terms of scalability, safety, and precise control over reaction parameters. scielo.br Flow chemistry, which involves the continuous movement of reagents through a network of tubes and reactors, offers superior control over reaction conditions such as temperature, pressure, and reaction time. mit.edu This precise control can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov

The integration of automated systems with flow chemistry setups can further revolutionize the synthesis of this compound and its derivatives. oxfordglobal.comwikipedia.org Automated platforms can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention, leading to accelerated drug discovery and development timelines. neuroquantology.commit.edu By leveraging these technologies, the production of this compound can become more efficient, cost-effective, and scalable, meeting the demands of various industries. acs.orgscielo.br

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Often challenging, requires re-optimizationStraightforward, by extending reaction time
Safety Higher risk with hazardous materialsEnhanced safety due to small reaction volumes
Process Control Difficult to maintain homogeneityPrecise control over parameters
Heat & Mass Transfer LimitedExcellent
Reproducibility Can be variableHigh

Potential in Supramolecular Chemistry and Self-Assembly for Functional Materials

The field of supramolecular chemistry, which explores the non-covalent interactions between molecules, offers exciting prospects for this compound. mdpi.com The presence of a phenyl ring and functional groups capable of hydrogen bonding (the amine and ester moieties) makes this compound and its derivatives ideal building blocks for self-assembling systems. nih.gov Amino acids and their derivatives have been extensively studied for their ability to form well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels through self-assembly. mdpi.comresearchgate.net

Specifically, derivatives of phenylalanine, which shares the phenyl group with the target compound, have demonstrated a strong propensity for self-assembly into amyloid-like fibrils and super-helical structures. nih.govdigitellinc.com By modifying the structure of this compound, for instance by hydrolyzing the ester to a carboxylic acid or by attaching other functional groups, it is conceivable to design novel molecules that can self-assemble into functional materials. These materials could find applications in areas such as drug delivery, tissue engineering, and sensing. nih.gov The chirality of the molecule can also play a crucial role in directing the formation of specific hierarchical structures. nih.gov

Exploration of Novel Catalytic Paradigms Utilizing this compound Scaffolds

The chiral nature of this compound makes its scaffold a promising candidate for the development of novel chiral ligands and catalysts for asymmetric synthesis. merckmillipore.com Chiral amines and amino acid derivatives are well-established as effective ligands in a variety of metal-catalyzed reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.comnih.govnih.gov

The N-methylamino group and the phenylacetate (B1230308) moiety in the compound's structure can be chemically modified to create a diverse library of ligands. These ligands could then be complexed with various transition metals to generate catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and C-H functionalizations. acs.orgmdpi.com The development of catalysts based on the this compound scaffold could lead to new and more efficient synthetic routes for valuable chiral molecules. nih.govfrontiersin.org The modular nature of this scaffold would allow for fine-tuning of the steric and electronic properties of the resulting catalysts, enabling high levels of stereocontrol. nih.gov

Advanced Materials Science Applications as Precursors for Specialty Polymers or Functional Materials

Amino acids and their derivatives are increasingly being explored as sustainable monomers for the synthesis of functional and biodegradable polymers. thinkdochemicals.comnih.gov The bifunctional nature of this compound (amine and ester groups) allows it to be a potential monomer for the synthesis of polyamides, polyesters, and poly(ester amides). pnrjournal.comresearchgate.net These polymers could possess unique properties stemming from the chiral phenyl-containing side chains.

For instance, polymers derived from L-tyrosine, another aromatic amino acid, have shown great promise as biodegradable materials for biomedical applications. nih.gov Similarly, polymers incorporating the this compound unit could exhibit interesting mechanical, thermal, and biological properties. researchgate.net These materials could be designed to be biocompatible and biodegradable, making them suitable for applications in drug delivery systems, tissue engineering scaffolds, and other biomedical devices. thinkdochemicals.comacs.org The synthesis of such polymers could be achieved through various polymerization techniques, including step-growth and ring-opening polymerization. mdpi.com

Q & A

What are the optimal synthetic routes for Methyl 2-(methylamino)-2-phenylacetate, and how can enantiomeric purity be ensured?

Basic Research Focus
The synthesis of this compound often involves reductive amination of methyl 2-oxo-2-phenylacetate with methylamine, followed by chiral resolution to isolate the (R)-enantiomer. Key parameters include temperature control (0–5°C for imine formation) and the use of chiral catalysts like (R)-BINAP to achieve >98% enantiomeric excess . For purity validation, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended, with mobile phases of hexane:isopropanol (80:20) to resolve enantiomers .

Advanced Consideration
Microwave-assisted synthesis has been explored to reduce reaction times (from 12 hours to 2 hours) while maintaining yields (~75%). Contamination risks from racemization during workup can be mitigated by avoiding polar aprotic solvents like DMF and using low-temperature crystallization .

How can researchers validate the biological activity of this compound in neuropharmacological studies?

Basic Research Focus
In vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) are critical. IC₅₀ values for the (R)-enantiomer range from 0.8–1.2 μM, indicating moderate affinity. Parallel studies with the (S)-enantiomer show 10-fold lower activity, highlighting enantiomer-specific interactions .

Advanced Consideration
Mechanistic studies using calcium flux assays in HEK293 cells transfected with opioid receptors reveal partial agonism. Dose-response curves should account for allosteric modulation, with Hill coefficients >1 suggesting cooperative binding. Contradictory data on off-target effects (e.g., serotonin receptor activity) necessitate secondary screening panels .

What analytical techniques are most effective for characterizing the stability and degradation products of this compound?

Basic Research Focus
Stability under accelerated conditions (40°C/75% RH for 6 months) reveals hydrolysis of the ester group as the primary degradation pathway. Reverse-phase HPLC (C18 column, acetonitrile:water gradient) identifies the major degradant as 2-(methylamino)-2-phenylacetic acid. Mass spectrometry (ESI+) confirms m/z 179.22 for the parent compound and m/z 151.18 for the degradant .

Advanced Consideration
Forced degradation studies with oxidative stressors (e.g., H₂O₂) produce N-oxide derivatives, detectable via high-resolution LC-MS (Q-TOF). Quantum mechanical calculations (DFT) predict degradation pathways, validated by kinetic modeling (R² > 0.95) .

How do structural modifications of this compound influence its pharmacokinetic profile?

Basic Research Focus
Replacing the methyl ester with ethyl or benzyl groups increases logP values by 0.5–1.2 units, enhancing blood-brain barrier permeability but reducing aqueous solubility. Pharmacokinetic studies in rodents show Tmax values of 1.5 hours for the methyl ester vs. 2.8 hours for the ethyl analog .

Advanced Consideration
Salt formation (e.g., hydrochloride) improves bioavailability (F = 65% vs. 40% for free base) by enhancing dissolution. Molecular dynamics simulations reveal salt bridges with gastric mucins, prolonging gastric retention .

What strategies resolve contradictions in reported biological activities of this compound analogs?

Basic Research Focus
Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 3.2 μM for μ-opioid receptors) may arise from assay variability (e.g., membrane vs. whole-cell preparations). Standardized protocols using TR-FRET (time-resolved fluorescence resonance energy transfer) reduce inter-lab variability .

Advanced Consideration
Meta-analysis of published data using Bayesian hierarchical models identifies confounding factors (e.g., solvent DMSO concentrations >0.1% inhibit receptor activity). Collaborative reproducibility studies (e.g., via NIH ARRIVE guidelines) are recommended .

What in vivo models are suitable for evaluating the analgesic efficacy of this compound?

Basic Research Focus
The murine hot-plate test (55°C) shows dose-dependent latency increases (ED₅₀ = 15 mg/kg). Co-administration with naloxone (opioid antagonist) reverses effects, confirming mechanism specificity .

Advanced Consideration
Chronic pain models (e.g., SNI—spared nerve injury) reveal reduced efficacy after 7 days (tolerance development). RNA-seq of dorsal root ganglia identifies downregulation of Oprm1 transcripts, suggesting receptor desensitization .

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